Enhanced Potency Over Parent Compound: IC50 Comparison of DPM-1001 and MSI-1436
In a direct comparative enzymatic assay using the long form of the phosphatase, PTP1B(1-405), and the fluorogenic substrate DiFMUP, DPM-1001 demonstrated a 6-fold improvement in inhibitory potency over its parent analog MSI-1436 [1]. This quantitative difference establishes a clear, verifiable advantage in target engagement at lower compound concentrations.
| Evidence Dimension | Half-maximal Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | 100 nM |
| Comparator Or Baseline | MSI-1436 (trodusquemine): 600 nM |
| Quantified Difference | 6-fold lower IC50 for DPM-1001 |
| Conditions | Enzymatic assay using recombinant PTP1B(1-405) and 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as substrate. |
Why This Matters
A 6-fold increase in potency reduces the amount of compound required for effective target inhibition, minimizing potential off-target effects and reducing cost per experiment.
- [1] Krishnan N, Konidaris KF, Gasser G, Tonks NK. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models. J Biol Chem. 2018 Feb 2;293(5):1517-1525. doi: 10.1074/jbc.C117.819110. (Figure 1B) View Source
